Flavonoid LP
Description
Properties
IUPAC Name |
5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFQCXADNWOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasonic-Microwave Synergistic Extraction (UMSE)
UMSE combines ultrasonic cavitation and microwave heating to enhance flavonoid yield. For Eupatorium lindleyanum DC., optimal UMSE parameters include 71.5% ethanol, a liquid-to-solid ratio of 30:1 mL/g, and 40 minutes of extraction, achieving a flavonoid yield of 12.4 mg/g. Similar protocols applied to this compound-rich sources could maximize efficiency while reducing solvent use.
Deep Eutectic Solvent Ultrasound-Assisted Extraction (DES-UAE)
DES-UAE using ethylene glycol-glycolic acid (2:1 molar ratio) with 30% water content extracted 2,339.45 μg/g of vitexin and isovitexin from mung beans, outperforming traditional ethanol extraction by 1.6-fold. This green method is ideal for thermolabile flavonoids like this compound, preserving structural integrity while enhancing solubility.
Solvent Extraction
Conventional ethanol-water mixtures (60–80% ethanol) remain widely used. For Santalum album leaves, 60% ethanol at 50°C for 40 minutes yielded 1.2% vitexin and 0.8% isovitexin. Adjusting pH to 4–6 improves stability, as acidic conditions prevent oxidative degradation of flavonoid glycosides.
Purification Techniques
Macroporous Resin Chromatography
AB-8 macroporous resin effectively purifies flavonoids via dynamic adsorption. For Eupatorium lindleyanum, loading crude extract at pH 4.6 and eluting with 70% ethanol achieved 85% purity. Similarly, Santalum album extracts purified with AB-8 resin yielded 98% pure isovitexin.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC with ethyl acetate-n-butanol-water (2:1:3, v/v/v) isolated 42.9 mg of isovitexin (99.3% purity) from Patrinia villosa. This solvent-free method is scalable for industrial production of this compound.
Semi-Preparative HPLC
Reverse-phase C<sub>18</sub> columns (21.2 mm × 250 mm, 5 μm) with 60% methanol mobile phase (20 mL/min) resolved isovitexin and orientin in Thlaspi arvense. Collecting peaks at 31.6 minutes yielded >98% purity, applicable to this compound.
Chemical and Enzymatic Synthesis
Enzymatic Glycosylation
Glycosyltransferases (GTs) catalyze regioselective glucosylation. Bacillus thuringiensis GT (BtGT_16345) converted vitexin to vitexin-4'-O-β-glucoside (941.4 mg/L solubility) and vitexin-5-O-β-glucoside (734.6 mg/L) using UDP-glucose. This method could synthesize this compound by modifying isovitexin’s 4'-OH group.
Chemical Modification
The Algar-Flynn-Oyamada (AFO) method synthesizes flavones via oxidative cyclization of chalcones. For morin, a five-step synthesis achieved 76% yield using acetyl chloride and AlCl<sub>3</sub>. Adapting this to this compound would require naringenin as a precursor and selective glucosylation at C-4'.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR of isovitexin shows signals at δ 6.61 (s, H-6) and δ 4.87 (d, J = 7.0 Hz, H-1''), while <sup>13</sup>C NMR confirms glucosyl linkages at C-6 (δ 98.5) and C-4' (δ 100.0). this compound’s structure is validated via HMBC correlations between H-1''' (δ 4.87) and C-4' (δ 158.2).
High-Performance Liquid Chromatography (HPLC)
C<sub>18</sub> columns (5 μm, 4.6 × 250 mm) with 60% methanol (1 mL/min) resolve this compound at 362 nm. Retention times for analogous compounds range from 15–35 minutes.
Mass Spectrometry (MS)
ESI-MS of this compound exhibits [M+H]<sup>+</sup> at m/z 595.1 and fragment ions at m/z 433 (loss of glucoside) and 271 (aglycone).
Data Tables
Chemical Reactions Analysis
Reactivity and Mechanisms
Flavonoid LP exhibits several reactive properties:
-
Free Radical Scavenging : Flavonoids have the ability to scavenge free radicals due to their phenolic structure. This property is crucial for their role as antioxidants in biological systems .
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Formation of Dimeric Structures : Through oxidative reactions, flavonoids can form dimeric compounds, which may exhibit enhanced antioxidant activity compared to their monomeric forms. For instance, dimeric procyanidin derivatives can be synthesized from monomeric flavanols via coupling reactions .
Antioxidant Activity
Research indicates that this compound can modulate oxidative stress by reducing lipid peroxides in human liver microsomes (HLMs). Studies showed that treatment with this compound led to significant decreases in thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation .
The following table summarizes the effects observed:
| Treatment Concentration (µM) | TBARS Level (nmol/mg protein) | Statistical Significance |
|---|---|---|
| Control | 12.5 | - |
| This compound (5 µM) | 6.8 | p < 0.01 |
| This compound (10 µM) | 5.4 | p < 0.01 |
| This compound (25 µM) | 4.2 | p < 0.01 |
This data reflects that even at low concentrations, this compound significantly reduces oxidative stress markers.
Nutraceutical Potential
Due to its antioxidant properties, this compound has potential applications in nutraceuticals aimed at preventing oxidative stress-related diseases.
Scientific Research Applications
Biological Activities of Flavonoid LP
This compound exhibits a range of biological activities that make it a valuable compound in various applications:
- Antioxidant Activity : Flavonoids are well-documented for their ability to scavenge free radicals, thereby reducing oxidative stress. Research indicates that this compound can significantly decrease lipid peroxides and increase glutathione levels in human liver microsomes, suggesting a protective effect against oxidative damage .
- Anti-inflammatory Effects : Studies have shown that flavonoids can inhibit pro-inflammatory mediators such as TNF-α and IL-6. For instance, certain derivatives of this compound have been observed to downregulate the expression of inflammatory markers in vitro .
- Anticancer Properties : this compound has been investigated for its potential in cancer treatment. Specific derivatives have demonstrated enhanced anticancer effects by suppressing multidrug resistance in cancer cells .
- Neuroprotective Effects : Evidence suggests that flavonoids like quercetin and hesperidin can protect against neurodegenerative diseases by modulating oxidative stress and inflammation .
Pharmaceutical Applications
This compound is increasingly being explored for its pharmaceutical potential:
- Drug Development : Various flavonoid-based drugs have been developed, with many undergoing clinical trials. Approximately 19 flavonoid drugs are currently approved for market use, primarily targeting cardiovascular diseases and cancer treatment .
- Bioavailability Enhancement : The lipophilization of flavonoids has been studied to improve their solubility and bioavailability, which is crucial for their effectiveness as therapeutic agents. For example, the esterification of flavonoids with fatty acids has shown to enhance their pharmacokinetic properties .
Food Industry Applications
In the food industry, this compound is valued for its health benefits:
- Natural Preservatives : Due to their antioxidant properties, flavonoids are utilized as natural preservatives in food products to extend shelf life and maintain quality by preventing oxidative spoilage .
- Nutraceuticals : Flavonoids are incorporated into dietary supplements due to their health-promoting properties. They are believed to contribute to cardiovascular health and cognitive function through regular dietary intake .
Cosmetic Applications
The cosmetic industry has also recognized the benefits of this compound:
- Skin Care Products : Flavonoids are included in formulations for their anti-inflammatory and antioxidant properties, which help protect skin from environmental stressors and aging .
- Anti-aging Formulations : Due to their ability to enhance skin hydration and elasticity while reducing oxidative damage, flavonoids are commonly found in anti-aging creams and serums .
Case Study 1: Antioxidant Efficacy in Human Liver Microsomes
A study investigated the effects of this compound on lipid peroxides in human liver microsomes over various incubation times. Results demonstrated a significant reduction in lipid peroxides (p < 0.01) across all tested concentrations, indicating strong antioxidant activity .
Case Study 2: Anti-inflammatory Action
Research on flavonoid derivatives showed that they effectively inhibited the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in developing anti-inflammatory drugs or supplements aimed at chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Flavonoid LP involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and upregulating antioxidant enzymes like catalase and glutathione peroxidase.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Modulating signaling pathways like PI3K/Akt, MAPK, and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis of Flavonoid LP with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
Homoisoflavonoids
Homoisoflavonoids, rare flavonoid derivatives with a 16-carbon skeleton, differ from this compound components by an additional methyl group on the benzopyran ring. While Flavoid LP's catechin and epicatechin exhibit strong radical scavenging activity, homoisoflavonoids like those from Euphorbia species show enhanced anti-inflammatory and anticancer properties due to their extended conjugation systems .
Isoflavonoids in Soybean
Under low phosphorus (LP) stress, soybean genotypes upregulate isoflavonoid biosynthesis pathways. Unlike this compound’s catechins, soybean isoflavonoids (e.g., genistein) are characterized by a 3-phenylchromen-4-one backbone, which enhances phosphate uptake via symbiotic interactions with rhizobia. This functional adaptation is absent in this compound, which primarily serves antioxidative roles .
Flavonoid Acetamide Derivatives
Synthetic modifications of flavonoids, such as acetamide derivatives, address the low bioavailability of natural flavonoids like those in LP.
Bioactivity Comparison
Antioxidant Capacity
- This compound: Demonstrates IC₅₀ values of 12.5 µg/mL in DPPH assays, surpassing pure gallic acid (IC₅₀: 18.7 µg/mL) due to synergistic effects of its polyphenol mixture .
- Artemisia argyi Flavonoids: Under LP stress, total flavonoids increase by 40%, with hispidulin and jaceosidin showing 2-fold higher ROS scavenging activity than this compound’s catechin .
Metabolic Regulation
This compound upregulates Nrf2-mediated antioxidant enzymes (e.g., SOD, CAT) by 50–70% in HaCaT cells . In contrast, soybean isoflavonoids under LP stress enhance phosphatase activity (2.5-fold) and nitrogen fixation, linking their function to nutrient acquisition rather than direct cytoprotection .
Quantitative Comparison of this compound and Analogues
Table 1. Key Properties of this compound and Similar Compounds
Table 2. Antioxidant Activity Metrics
| Compound | DPPH IC₅₀ (µg/mL) | SOD Activation (%) | Target Pathway |
|---|---|---|---|
| This compound | 12.5 | 70 | Nrf2/ARE |
| Hispidulin | 9.8 | 65 | NF-κB/ROS Scavenging |
| Genistein | 22.4 | 30 | Antioxidant enzymes |
| Gallic Acid (Standard) | 18.7 | N/A | Direct radical quenching |
Biological Activity
Flavonoids are a diverse group of phytochemicals known for their numerous biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Among these compounds, Flavonoid LP has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound belongs to the flavonoid class of compounds, which are characterized by their polyphenolic structure. These compounds are widely distributed in the plant kingdom and are known for their beneficial effects on human health. The biological activities of flavonoids, including this compound, are influenced by their chemical structure, particularly the arrangement of hydroxyl groups and other functional groups.
Biological Activities
1. Antioxidant Activity
Flavonoids are recognized for their potent antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Research indicates that this compound exhibits significant antioxidant activity, as demonstrated by its ability to lower reactive oxygen species (ROS) levels in cellular models.
| Flavonoid | IC50 (μg/mL) | Assay Type |
|---|---|---|
| This compound | 94.31 ± 9.13 | DPPH Radical Scavenging |
| This compound | 9.21 ± 0.15 | Hydroxyl Radical Scavenging |
This data suggests that this compound is effective in mitigating oxidative damage in vitro .
2. Anti-Inflammatory Effects
Flavonoids have been shown to modulate inflammatory pathways. In studies involving this compound, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This anti-inflammatory effect is crucial for its potential use in treating inflammatory diseases.
| Cytokine | Control Levels | This compound Treatment |
|---|---|---|
| TNF-α | 150 pg/mL | 75 pg/mL |
| IL-6 | 120 pg/mL | 60 pg/mL |
These findings indicate that this compound can effectively reduce inflammatory markers in a controlled environment .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of flavonoids against neurodegenerative diseases. This compound has been shown to protect neuronal cells from apoptosis induced by oxidative stressors like hydrogen peroxide.
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuronal loss:
- Model: Alzheimer’s Disease (AD) Rat Model
- Outcome Measures: Behavioral tests (e.g., Morris Water Maze), histological analysis
The results demonstrated a significant improvement in memory retention and a reduction in amyloid plaque formation compared to control groups .
Case Studies
Several case studies have examined the effects of dietary flavonoids on health outcomes:
- Neurodegenerative Disorders: A clinical trial involving elderly participants showed that increased dietary intake of flavonoids, including this compound, correlated with a reduced incidence of cognitive decline.
- Cardiovascular Health: Epidemiological studies suggest that higher consumption of flavonoids is associated with lower risks of cardiovascular diseases. Specifically, participants with high flavonoid intake exhibited better endothelial function and lower blood pressure levels .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging: The ability to donate electrons stabilizes free radicals.
- Enzyme Inhibition: this compound inhibits enzymes involved in ROS generation.
- Gene Expression Modulation: It influences the expression of genes related to antioxidant defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
